molecular formula C16H30O2 B12642013 2-Methyldodecyl acrylate CAS No. 93804-49-0

2-Methyldodecyl acrylate

Cat. No.: B12642013
CAS No.: 93804-49-0
M. Wt: 254.41 g/mol
InChI Key: DTXCLQMVQDIXOO-UHFFFAOYSA-N
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Description

2-Methyldodecyl acrylate is an organic compound with the molecular formula C16H30O2. It is an ester derived from acrylic acid and 2-methyldodecanol. This compound is part of the acrylate family, which is known for its wide range of applications in various industries, including adhesives, coatings, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyldodecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyldodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with 2-methyldodecanol in the presence of a base like triethylamine can be carried out in a tubular reactor, achieving high conversion rates and minimizing unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methyldodecyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products:

Scientific Research Applications

2-Methyldodecyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyldodecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks provide mechanical strength and chemical resistance to the materials in which it is used. The molecular targets and pathways involved include the interaction of the acrylate group with initiators and catalysts, leading to the formation of polymer chains .

Comparison with Similar Compounds

  • Dodecyl methacrylate
  • Lauryl methacrylate
  • 2-Ethylhexyl acrylate
  • Methyl acrylate

Comparison: 2-Methyldodecyl acrylate is unique due to its specific alkyl chain length and branching, which impart distinct properties such as lower glass transition temperature and improved flexibility compared to other acrylates like methyl acrylate and 2-ethylhexyl acrylate. This makes it particularly suitable for applications requiring flexibility and durability .

Properties

CAS No.

93804-49-0

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

2-methyldodecyl prop-2-enoate

InChI

InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-15(3)14-18-16(17)5-2/h5,15H,2,4,6-14H2,1,3H3

InChI Key

DTXCLQMVQDIXOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)COC(=O)C=C

Origin of Product

United States

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